7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
Overview
Description
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is characterized by the presence of four hydroxyl groups attached to the tetrahydrobenzo(a)pyrene structure, making it a tetrahydroxy derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene typically involves the hydroxylation of benzo(a)pyrene. One common method is the catalytic hydrogenation of benzo(a)pyrene followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate. The reaction conditions often require controlled temperatures and pressures to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. when produced, it involves similar synthetic routes as mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to less hydroxylated forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized polycyclic aromatic hydrocarbons.
Reduction: Less hydroxylated benzo(a)pyrene derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene is primarily used in scientific research due to its structural similarity to carcinogenic compounds. Its applications include:
Chemistry: Studying the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigating the metabolic pathways and interactions with biological molecules.
Medicine: Researching its potential effects on human health and its role in carcinogenesis.
Industry: Limited use in industrial applications, mainly focused on research and development.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene involves its interaction with cellular components, particularly DNA. It can form DNA adducts, leading to mutations and potentially carcinogenic effects. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: A dihydroxy derivative with similar reactivity.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A tetrahydro derivative without hydroxyl groups.
Uniqueness
7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene is unique due to the presence of four hydroxyl groups, which significantly alter its chemical reactivity and biological interactions compared to its parent compound and other derivatives. This makes it a valuable compound for studying the effects of hydroxylation on polycyclic aromatic hydrocarbons.
Properties
IUPAC Name |
(7S,8R,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVZAJQUSRMCC-VNTMZGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]([C@H]5O)O)O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210456 | |
Record name | Benzo(a)pyrenetetrol II 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61490-67-3 | |
Record name | Benzo[a]pyrenetetrol II 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61490-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrenetetrol II 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrenetetrol II 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BPT help us understand DNA damage?
A: BPT, a hydrolysis product of a benzo[a]pyrene diol epoxide, serves as a valuable tool to study oxidative DNA damage. Researchers can generate the radical cation of BPT (BPT•+) using laser flash photolysis. This BPT•+ selectively oxidizes guanine bases in DNA, mimicking the damage caused by natural oxidizing agents [, , ]. By studying the interactions of BPT•+ with DNA, researchers gain insight into the mechanisms of oxidative damage and the factors influencing its location and severity.
Q2: Does BPT interact with all DNA bases equally?
A: No, BPT exhibits selectivity in its interactions with DNA bases. Studies show that BPT•+ readily oxidizes guanine, particularly in GG and GGG sequences, while it doesn't react with adenine, thymine, or cytosine [, ]. This selectivity is likely due to the lower oxidation potential of guanine compared to the other bases, making it more susceptible to electron transfer reactions with BPT•+.
Q3: What makes BPT particularly useful for studying DNA interactions?
A3: BPT possesses several characteristics that make it a valuable tool:
- Fluorescence: BPT exhibits fluorescence, making it a sensitive probe for studying interactions with DNA. Changes in fluorescence intensity or lifetime can reveal details about binding affinities and the microenvironment surrounding the BPT molecule [].
- Water Solubility: Unlike its parent compound, benzo[a]pyrene, BPT exhibits enhanced water solubility, enabling investigations in aqueous solutions, mimicking physiological conditions [, ].
- Controlled Oxidation: Researchers can precisely control the generation of BPT•+ using laser flash photolysis, allowing for time-resolved studies of the oxidation process [, ].
Q4: Does the sequence of bases in DNA influence BPT's effects?
A: Yes, the sequence context significantly impacts BPT-mediated DNA damage. The rate of guanine oxidation by BPT•+ follows the trend: 5'-GGG-3' > 5'-GG-3' > 5'-G-3'. This sequence dependence suggests that charge transfer through the DNA π-stack influences the localization and extent of damage [, ].
Q5: How does the presence of an abasic site in DNA affect BPT-induced damage?
A: Research indicates that abasic sites, representing missing bases in the DNA sequence, can significantly influence BPT-induced damage. While smaller oxidizing agents like carbonate radical anions show limited dependence on abasic site location, larger molecules like BPT demonstrate a strong dependence. This difference likely arises from the physical size and binding mode of BPT, leading to site-specific effects in the presence of abasic sites [].
Q6: Beyond direct oxidation, does BPT influence DNA structure?
A: Yes, research using kinetic flow linear dichroism techniques demonstrates that the noncovalent binding of BPT to supercoiled DNA causes significant conformational changes. These changes suggest an initial intercalation of BPT between DNA base pairs, followed by a slower change likely associated with covalent adduct formation and a shift away from the intercalated conformation [].
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